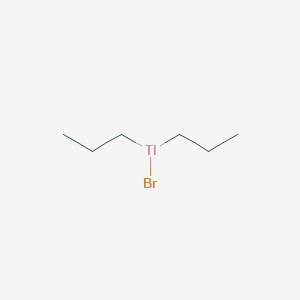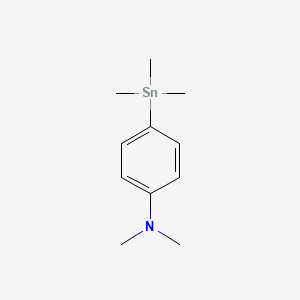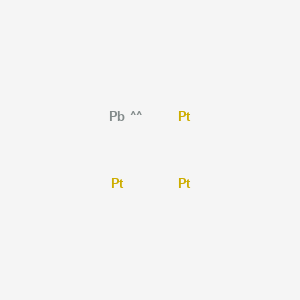
3,6-Dichloropyrene-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloropyrene-1,8-dione is a polycyclic aromatic compound with significant applications in various fields due to its unique chemical properties. It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the presence of chlorine atoms at the 3 and 6 positions and carbonyl groups at the 1 and 8 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyrene-1,8-dione typically involves the chlorination of pyrene followed by oxidation. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions. The resulting 3,6-dichloropyrene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and oxidation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions
3,6-Dichloropyrene-1,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Higher oxidized pyrene derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学研究应用
3,6-Dichloropyrene-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
作用机制
The mechanism of action of 3,6-Dichloropyrene-1,8-dione involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The compound’s photophysical properties also make it useful in applications requiring fluorescence .
相似化合物的比较
Similar Compounds
3,6-Dibromopyrene-1,8-dione: Similar structure but with bromine atoms instead of chlorine.
1,3,6,8-Tetrachloropyrene: Contains four chlorine atoms at different positions.
3,6-Dichloropyrene: Lacks the carbonyl groups present in 3,6-Dichloropyrene-1,8-dione.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions and fluorescence characteristics .
属性
CAS 编号 |
18206-66-1 |
|---|---|
分子式 |
C16H6Cl2O2 |
分子量 |
301.1 g/mol |
IUPAC 名称 |
3,6-dichloropyrene-1,8-dione |
InChI |
InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H |
InChI 键 |
OFJZZOYPVYOVFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)


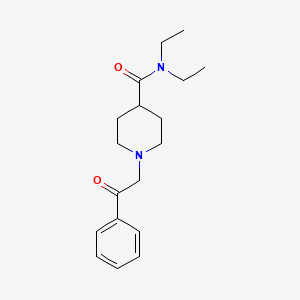
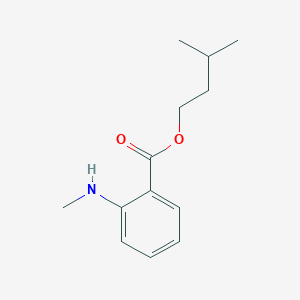

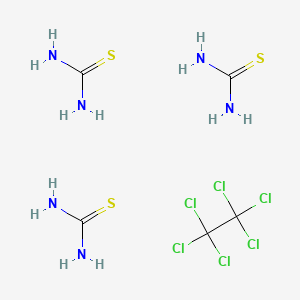
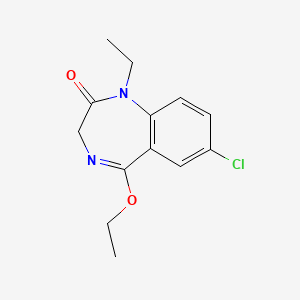
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
